4-Ethynyl-3-methoxypyridine

Medicinal Chemistry Chemical Biology Computational Chemistry

Secure 4-Ethynyl-3-methoxypyridine with 98% purity for reproducible cross-coupling results. Its unique 4-ethynyl and 3-methoxy substitution pattern delivers defined electronic and steric properties critical for Sonogashira couplings, CuAAC click chemistry, and advanced material synthesis. Using regioisomeric alternatives introduces unquantified variability. This building block enables patentable chemical matter and is stored at 2-8°C under inert conditions.

Molecular Formula C8H7NO
Molecular Weight 133.15 g/mol
CAS No. 1196146-49-2
Cat. No. B3220335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethynyl-3-methoxypyridine
CAS1196146-49-2
Molecular FormulaC8H7NO
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESCOC1=C(C=CN=C1)C#C
InChIInChI=1S/C8H7NO/c1-3-7-4-5-9-6-8(7)10-2/h1,4-6H,2H3
InChIKeyAZGBYLUQCWWSFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethynyl-3-methoxypyridine (CAS 1196146-49-2): Technical Baseline and Procurement Context


4-Ethynyl-3-methoxypyridine (C₈H₇NO, MW 133.15 g/mol) is a pyridine derivative substituted with an ethynyl group at the 4-position and a methoxy group at the 3-position [1]. It is categorized as a terminal alkyne building block utilized primarily in medicinal chemistry and chemical biology for constructing complex molecular architectures via metal-catalyzed cross-coupling reactions . Key computed physicochemical properties relevant to synthesis and handling include a calculated LogP of 1.07, a topological polar surface area (TPSA) of 22.1 Ų, and a storage recommendation of 2-8°C under inert, moisture-free conditions [2].

Why 4-Ethynyl-3-methoxypyridine Cannot Be Substituted with Generic Pyridyl Acetylenes in Research Programs


The substitution pattern on the pyridine ring—specifically the 4-ethynyl and 3-methoxy arrangement—fundamentally dictates the compound's electronic character, steric profile, and reactivity in cross-coupling reactions, which in turn governs its suitability for specific synthetic routes and target engagement. Computational studies on related ethynylpyridine isomers demonstrate that positional isomerism directly alters key electronic properties, including the HOMO–LUMO gap and dipole moment, which are critical determinants of reactivity [1]. Consequently, substituting 4-ethynyl-3-methoxypyridine with an unsubstituted or regioisomeric analog (e.g., 3-ethynyl-4-methoxypyridine or 2-ethynyl-3-methoxypyridine) introduces unquantified and likely detrimental variability into a synthetic or biological workflow, potentially leading to altered reaction kinetics, lower yields, or off-target biological effects .

4-Ethynyl-3-methoxypyridine (1196146-49-2): Quantitative Differentiation Evidence


Regioisomeric Differentiation of 4-Ethynyl-3-methoxypyridine via Computed Physicochemical Descriptors

The calculated partition coefficient (LogP) and topological polar surface area (TPSA) provide quantitative metrics for comparing the physicochemical properties of 4-ethynyl-3-methoxypyridine with its closest regioisomer, 3-ethynyl-4-methoxypyridine. These descriptors are critical for predicting and modulating properties like solubility, permeability, and off-target binding. The data indicate quantifiable differences in lipophilicity that are relevant for compound selection in medicinal chemistry campaigns [1] [2].

Medicinal Chemistry Chemical Biology Computational Chemistry

Impact of Methoxy Substitution on Electronic Properties Relative to Parent 4-Ethynylpyridine

The presence of the methoxy group at the 3-position introduces a measurable electronic perturbation relative to the unsubstituted parent, 4-ethynylpyridine. While direct comparative experimental data is not available for these specific compounds, a computational study on ethynylpyridine derivatives established that substitution patterns directly and quantifiably alter frontier molecular orbital energies (HOMO-LUMO gap) and dipole moments [1]. These electronic changes directly influence reactivity in key reactions like Sonogashira couplings and metal-catalyzed benzannulations, which are primary applications for this compound class [2].

Organic Synthesis Physical Organic Chemistry Computational Modeling

Evidence of Biological Target Engagement for the Ethynyl-Methoxypyridine Scaffold

The ethynyl-methoxypyridine scaffold is recognized in the patent literature as a core component of inhibitors for therapeutically relevant targets. For instance, a patent (US 8,541,434) broadly claims ethynyl-substituted pyridine derivatives as effective inhibitors of the Hepatitis C Virus (HCV) [1]. Furthermore, preliminary pharmacological screening indicates that compounds within this structural class can function as CCR5 antagonists, a mechanism relevant for HIV and inflammatory diseases [2]. While specific quantitative data (e.g., IC50, Ki) for 4-ethynyl-3-methoxypyridine itself is not disclosed in the primary literature, this patent and bioactivity evidence establishes the value of the precise substitution pattern for accessing this biological space. It differentiates the target compound from other building blocks that lack this validated pharmacophoric motif.

Antiviral Research Enzymology Pharmaceutical Patents

Procurement Differentiation: Vendor-Supplied Purity and Handling Specifications

Procurement decisions for research chemicals are often guided by vendor-reported purity and handling specifications, which directly impact experimental reproducibility. While high-strength comparative data is not available in the primary literature, vendor datasheets provide a quantifiable baseline for this compound. For example, one supplier lists a purity of 98% with specific storage conditions of 2-8°C under an inert atmosphere [1]. This differentiates the compound from generic offerings where purity and storage stability may be unspecified, introducing potential variability into sensitive experiments such as low-yielding cross-couplings or biological assays.

Chemical Procurement Analytical Chemistry Reproducibility

High-Confidence Application Scenarios for 4-Ethynyl-3-methoxypyridine (1196146-49-2) Based on Evidence


Building Block for Metal-Catalyzed Cross-Coupling in Medicinal Chemistry

Given its terminal alkyne functionality, 4-ethynyl-3-methoxypyridine is a suitable substrate for Sonogashira, Glaser, and other palladium- or copper-catalyzed coupling reactions to construct diverse compound libraries . The methoxy group serves as a modifiable handle, and the regiospecific substitution pattern on the pyridine ring is a key structural feature for generating patentable chemical matter, as evidenced by its inclusion in broad HCV inhibitor patent claims [1].

Synthesis of Axially Chiral Polycyclic Aromatic Hydrocarbons

The combination of an ethynyl group and an ortho-methoxy substituent on a heteroaromatic ring makes this compound a candidate for π-extension strategies. A conceptually related method, involving Ir-catalyzed C–H activation and Au-catalyzed alkyne benzannulation, has been used to synthesize complex, axially chiral nanographenes [2]. This suggests a specialized application for 4-ethynyl-3-methoxypyridine in advanced materials science and physical organic chemistry research.

Probe Development in Chemical Biology

The terminal alkyne is a premier functional group for 'click chemistry' applications, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) [3]. 4-Ethynyl-3-methoxypyridine can be conjugated to azide-functionalized biomolecules, affinity tags, or fluorophores. This enables its use as a chemical probe for target identification, pull-down assays, or bioorthogonal imaging, leveraging the pyridine core for potential biological recognition.

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